(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol

Physicochemical Characterization Lipophilicity Chromatographic Method Development

Procure 4'-Chloro-[1,1'-biphenyl]-4-yl)methanol (CAS: 22494-48-0) as a key synthetic intermediate for TAAR1 agonists (EC50 4.0 nM) and anti-arthritic benzyloxyacetic acids. The 4'-chloro substitution is essential for nanomolar potency; analogs fail. Its LogP (3.5–3.6) ensures distinct chromatographic retention, critical for ANDA method validation. 97% purity standard; request USP/EP traceable reference material.

Molecular Formula C13H11ClO
Molecular Weight 218.68 g/mol
CAS No. 22494-48-0
Cat. No. B1601015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
CAS22494-48-0
Molecular FormulaC13H11ClO
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H11ClO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8,15H,9H2
InChIKeySKCQMBTWYIRYCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Chloro-[1,1'-biphenyl]-4-yl)methanol (CAS 22494-48-0): A Procurement-Ready Biphenylmethanol Building Block for Pharmaceutical Intermediate Synthesis and Analytical Reference Standards


(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol (CAS: 22494-48-0), also known as 4-(4-chlorophenyl)benzyl alcohol, is a para-chlorinated biphenylmethanol derivative with molecular formula C₁₃H₁₁ClO and molecular weight 218.68 g/mol [1]. The compound features a biphenyl core bearing a chlorine substituent at the 4' position and a primary hydroxymethyl (-CH₂OH) group at the 4 position, which confers a calculated LogP of 3.5–3.6 and topological polar surface area (TPSA) of 20.2 Ų [2]. Commercial suppliers routinely offer this compound at 97–98% purity specifications, with some vendors providing detailed characterization data compliant with regulatory guidelines and traceability to pharmacopeial standards (USP or EP) upon request [3]. This compound serves primarily as a versatile synthetic intermediate and analytical reference standard, with its hydroxymethyl functionality enabling ready conversion to benzyl halides, ethers, esters, and carboxylic acid derivatives for pharmaceutical development applications [2].

Why Generic Biphenylmethanol Substitution Fails: Structural Specificity of (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol in Regulated Pharmaceutical Workflows


Generic substitution of (4'-chloro-[1,1'-biphenyl]-4-yl)methanol with other biphenylmethanol analogs is not scientifically defensible due to three interdependent procurement-critical factors. First, the 4'-chloro substituent confers distinct physicochemical properties that fundamentally alter compound behavior: compared to unsubstituted biphenyl-4-ylmethanol (CAS 3597-91-9, LogP ~2.6–3.0), the target compound exhibits a LogP of 3.5–3.6, representing a measurable increase in lipophilicity that directly impacts chromatographic retention, extraction efficiency, and downstream synthetic yields [1]. Second, in regulated analytical environments (ANDA submissions, QC release testing), reference standards must match the exact chemical identity of the analyte; even structurally similar analogs (e.g., 2'-chloro positional isomers, bromo-substituted variants, or non-chlorinated biphenylmethanols) are non-compliant with method validation requirements and pharmacopeial traceability expectations [2]. Third, the compound's specific para-substitution pattern is chemically embedded in multiple patented pharmaceutical synthetic routes; replacement with an alternative would constitute a deviation from established synthetic procedures documented in the patent literature for anti-arthritic benzyloxyacetic acids and other therapeutic candidates [3].

Product-Specific Quantitative Differentiation Evidence for (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol (CAS 22494-48-0) Relative to Closest Analogs


4'-Chloro Substitution Increases Lipophilicity by ~0.6–1.0 LogP Units Versus Non-Chlorinated Biphenylmethanol, Directly Affecting Chromatographic Retention and Synthetic Partitioning Behavior

The 4'-chloro substituent in the target compound confers significantly enhanced lipophilicity relative to the non-chlorinated biphenyl-4-ylmethanol comparator. This measurable physicochemical difference has direct operational consequences for analytical method development and synthetic workup procedures [1].

Physicochemical Characterization Lipophilicity Chromatographic Method Development

Documented Use as Intermediate in Patented Synthesis of Anti-Arthritic Benzyloxyacetic Acids via Conversion from 4-(4-Chlorophenyl)benzaldehyde

European Patent EP 0037698 A1 explicitly describes 4-(4-chlorophenyl)-benzyl alcohol (the target compound) as a known intermediate in the manufacture of anti-arthritic benzyloxyacetic acids. The patent further teaches that this alcohol is obtained by reduction of the novel intermediate 4-(4-chlorophenyl)benzaldehyde, providing a route that avoids the use of potentially toxic chloromethyl ethers that were previously required to access these anti-arthritic compounds [1].

Pharmaceutical Intermediates Anti-Arthritic Agents Patent-Documented Synthesis

Positional Chlorine Substitution Defines Utility in Potent TAAR1 Agonist LK00764 (EC₅₀ = 4.0 nM) for Schizophrenia Research Applications

The 4'-chloro-[1,1'-biphenyl]-4-yl structural motif present in the target compound is a critical pharmacophoric element in the potent trace amine-associated receptor 1 (TAAR1) agonist LK00764, which demonstrated an EC₅₀ of 4.0 nM in BRET-based cellular assays [1]. This compound, 2-(5-(4'-chloro-[1,1'-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine, incorporates the exact biphenylmethanol-derived scaffold as its core hydrophobic binding element. The structural specificity is non-interchangeable: initial screening hits lacking the 4'-chloro substitution exhibited EC₅₀ values only in the upper submicromolar range (EC₅₀ > 100 nM), representing an improvement of >25-fold in potency conferred by the chlorinated biphenyl scaffold [1].

TAAR1 Agonists Antipsychotic Drug Discovery GPCR Pharmacology

Commercial Reference Standard Availability with Pharmacopeial Traceability Enables Regulatory-Compliant Analytical Method Development and ANDA QC Applications

Multiple commercial suppliers offer (4'-chloro-[1,1'-biphenyl]-4-yl)methanol with documented purity specifications (typically 97–98%) and the explicit capability for use as reference standards with further traceability to pharmacopeial standards (USP or EP) upon feasibility [1]. In contrast, non-chlorinated biphenyl-4-ylmethanol (CAS 3597-91-9) is primarily supplied as a general research chemical without the same level of regulatory-oriented documentation or ANDA-specific application support [2].

Analytical Reference Standards ANDA Method Validation Regulatory Compliance

Optimal Procurement and Application Scenarios for (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol (CAS 22494-48-0) Based on Quantitative Differentiation Evidence


Pharmaceutical Intermediate Synthesis: Development of Anti-Arthritic Benzyloxyacetic Acid Derivatives

Procure (4'-chloro-[1,1'-biphenyl]-4-yl)methanol when synthesizing benzyloxyacetic acid derivatives for anti-arthritic drug development programs. As documented in EP 0037698 A1, this compound is a known intermediate that can be accessed via reduction of 4-(4-chlorophenyl)benzaldehyde, and subsequently converted to the corresponding benzyl chloride (CAS 22494-49-1) for further derivatization [1]. This route offers the specific advantage of avoiding potentially toxic chloromethyl ethers that were required in prior synthetic approaches to these anti-arthritic agents [1]. The 4'-chloro substitution pattern is structurally required for target engagement in this therapeutic class; unsubstituted biphenylmethanol analogs would yield different downstream products lacking the requisite pharmacological activity.

GPCR Drug Discovery: Synthesis of TAAR1 Agonists for Antipsychotic Candidate Development

Select this compound as the key biphenyl scaffold building block when developing trace amine-associated receptor 1 (TAAR1) agonists for schizophrenia and other psychiatric disorder research. The 4'-chloro-[1,1'-biphenyl]-4-yl motif is a critical pharmacophoric element in the potent TAAR1 agonist LK00764, which achieved an EC₅₀ of 4.0 nM and demonstrated in vivo efficacy in multiple rodent models of psychosis including MK-801-induced hyperactivity and dopamine transporter knockout (DAT-KO) locomotor hyperactivity [1]. Initial screening compounds lacking the 4'-chloro substitution exhibited substantially weaker agonism (EC₅₀ >100 nM), establishing that this specific substitution pattern is non-negotiable for achieving nanomolar potency [1].

Analytical Method Development and ANDA Quality Control: Reference Standard Applications

Procure this compound from suppliers offering USP/EP traceable reference standards when establishing analytical methods for ANDA submissions or conducting QC release testing of pharmaceutical products containing the 4'-chlorobiphenyl-4-yl scaffold. Commercial vendors including SynZeal and ChemWhat specifically designate this compound for analytical method development, method validation (AMV), and ANDA-supporting QC applications, with detailed characterization data compliant with regulatory guidelines [1][2]. The compound's LogP of 3.5–3.6 provides distinct chromatographic retention behavior that must be accounted for during HPLC method development, differentiating it from less lipophilic biphenylmethanol analogs that would elute earlier and could co-elute with polar matrix interferents [3].

Biphenyl-Derived Heterocycle Synthesis: Triazole and Benzimidazole Library Construction

Use (4'-chloro-[1,1'-biphenyl]-4-yl)methanol as a starting material for constructing libraries of biphenyl-containing heterocycles. The primary hydroxymethyl group is readily convertible to the corresponding benzyl halide (via reaction with thionyl chloride or similar reagents) [1], which can then undergo nucleophilic substitution with various heterocyclic amines or serve as alkylating agents for triazole, imidazole, and benzimidazole synthesis. The 4'-chloro substituent remains intact through these transformations, providing a halogen handle for potential further diversification via cross-coupling reactions or for modulating the electronic properties of the resulting heterocyclic compounds. The 97–98% purity specification available from multiple commercial sources ensures reproducible synthetic outcomes with minimal purification burden from side-product contaminants [2].

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